3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
The compound "3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide" is a complex organic molecule that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a tetrahydrothiophene core, a pyrazole ring, and a sulfonyl group, which together contribute to its chemical behavior and interaction with various biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide" typically involves multiple steps:
Formation of the Isoquinolinyl Sulfonyl Intermediate: : Starting from a 3,4-dihydroisoquinoline derivative, sulfonylation is achieved using reagents like sulfonyl chlorides under basic conditions.
Construction of the Pyrazole Ring: : Dimethyl hydrazine reacts with diketones or similar precursors to form the dimethyl pyrazole ring. This step often requires acidic or basic catalysis and controlled temperatures.
Assembly of the Tetrahydrothiophene Scaffold: : This step involves the reaction of tetrahydrothiophene 1,1-dioxide with the previously synthesized intermediates. Reactions such as nucleophilic substitution or cycloaddition may be employed.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes necessitates optimization of reaction conditions to improve yields, purity, and cost-efficiency. Continuous flow chemistry and automated synthesis techniques are commonly explored to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom within the sulfonyl group, leading to various sulfoxides or sulfones.
Reduction: : Hydrogenation and other reduction techniques can modify the isoquinoline ring, impacting the overall stability and reactivity.
Substitution: : The presence of functional groups makes this compound susceptible to nucleophilic and electrophilic substitution reactions, altering its core structure.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary widely, from mild room temperature reactions to high-pressure, high-temperature setups.
Major Products Formed
Products from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with potential modifications to their biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for designing new molecules with desired properties. Its multiple functional groups allow for diverse chemical modifications, making it a valuable tool in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. Their ability to interact with biological macromolecules makes them useful in drug discovery and development.
Medicine
Potential applications in medicine include the development of novel therapeutics for various diseases. Research focuses on understanding how modifications to this compound's structure can enhance its efficacy and safety profiles.
Industry
Industrially, the compound and its derivatives may be utilized in the development of advanced materials, agricultural chemicals, and other specialized applications requiring specific chemical functionalities.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its sulfonyl group may form covalent or non-covalent bonds with active sites, altering the function of the target molecule. Additionally, the tetrahydrothiophene and pyrazole rings contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated heterocycles, such as sulfonyl-substituted tetrahydrothiophenes, pyrazoles, and isoquinolines. Examples are:
3-(4-(phenylsulfonyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
3-(4-(methylsulfonyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
Uniqueness
What sets "3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide" apart is its unique combination of functional groups and ring structures. This confers a distinct set of chemical and biological properties, making it a compound of interest for various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-13-18(14(2)21(19-13)17-8-10-26(22,23)12-17)27(24,25)20-9-7-15-5-3-4-6-16(15)11-20/h3-6,17H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQBAFOZDFFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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